BENGHE Foundational & Exploratory

Check Availability & Pricing

YM758: A Technical Deep Dive into a Novel If
Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Foreword: This document provides a comprehensive technical overview of YM758, a novel
inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known
as the "funny" or If channel. Developed by Astellas Pharma Inc., YM758 was investigated for its
potential as a heart rate-lowering agent for cardiovascular diseases such as stable angina and
atrial fibrillation. Although its development has been discontinued, the study of YM758 offers
valuable insights into the pharmacology of If channel inhibition. This guide is intended for
researchers, scientists, and drug development professionals, presenting available data on its
discovery, mechanism of action, and preclinical evaluation.

Introduction to If Channel Inhibition

The "funny” current (If) is a mixed sodium-potassium current primarily found in the sinoatrial
(SA) node of the heart, the body's natural pacemaker.[1][2] This current is activated during
hyperpolarization at the end of an action potential and is responsible for initiating the diastolic
depolarization phase, which in turn controls the heart rate.[1][2] The channels that conduct this
current are the HCN channels, with the HCN4 isoform being predominant in the SA node.[1]

A key feature of HCN channels is their dual activation by both voltage and intracellular cyclic
adenosine monophosphate (cAMP).[1][3] This dual regulation is central to the autonomic
nervous system's control of heart rate, where sympathetic stimulation increases cAMP and
heart rate, while parasympathetic stimulation has the opposite effect.

Due to their specific role in pacemaking, with minimal impact on other cardiac functions, HCN
channels are an attractive target for drugs aimed at selectively reducing heart rate.[2] This has
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led to the development of If channel inhibitors, a class of drugs with therapeutic potential in
conditions where heart rate reduction is beneficial, such as stable angina and heart failure.[2]

YM758: Discovery and Developmental History

YM758, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-
2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, was developed by Astellas Pharma Inc., a
Japanese pharmaceutical company formed in 2005 through the merger of Yamanouchi
Pharmaceutical Co., Ltd. and Fujisawa Pharmaceutical Co., Ltd.[4] YM758 was identified as a
potent and specific inhibitor of the If current, with the potential for treating stable angina and
atrial fibrillation.[4]

While the specific timeline of YM758's discovery and early development is not extensively
detailed in publicly available literature, it was part of a research program focused on novel
cardiovascular agents. Despite promising initial preclinical findings, the clinical development of
YM758 was ultimately discontinued.[4] The precise reasons for this decision have not been
officially disclosed by Astellas Pharma.

Mechanism of Action

YM758 exerts its pharmacological effect by directly inhibiting the If current in the sinoatrial
node. By blocking the HCN channels, YM758 reduces the influx of positive ions during diastole,
thereby slowing the rate of diastolic depolarization. This prolongation of the pacemaker
potential results in a dose-dependent reduction in heart rate.

The following diagram illustrates the proposed signaling pathway and the point of intervention
for YM758.
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Figure 1: Simplified signaling pathway of HCN channel regulation and YM758's point of
inhibition.

Quantitative Preclinical Data
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While comprehensive quantitative data for YM758 is limited in publicly accessible literature,
some key findings from preclinical studies have been reported.

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of YM758

Parameter Species Value Notes

Concentration in the
Dog (tachycardia- effective compartment
ECe50 ) 6.0 ng/mL ]
induced) for 50% of maximal

heart rate reduction.

Absolute

_ o Rat 7.5% - 16.6%

Bioavailability

Dog 16.1% - 22.0%

Total Body Clearance
Rat 5.71-7.27 L/h/kg

(CLtot)

Dog 1.75-1.90 L/h/kg

Tissue/Plasma Ratio Suggests limited
Rat <1.0

(Foetus) placental transfer.[5]

Tissue/Plasma Ratio Rat 7.2 (at 1h), 11.0 (at Indicates secretion

a
(Milk) 4h) into maternal milk.[5]

Data compiled from available preclinical studies.[6]

It is important to note the discrepancy between the in vivo ECe50 in dogs and in vitro findings
in guinea pig right atria (EC30 of 70.4 ng/mL), suggesting that the duration of YM758's effect
may be due to strong binding to the If channel and/or slow dissociation, rather than high
plasma concentrations.[6] YM758's metabolites were found to have weak to no inhibitory effect
on the spontaneous beat rate in in vitro experiments.[6]

Experimental Protocols

The characterization of YM758 would have involved a series of standard preclinical
cardiovascular safety and efficacy studies. While specific, detailed protocols for YM758 are not
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available, this section outlines the general methodologies typically employed for such
investigations.

In Vitro Electrophysiology: Patch-Clamp Analysis

The primary method for studying the direct effects of a compound on ion channels is the patch-
clamp technique.

Objective: To determine the potency and selectivity of YM758 on the If current and other key
cardiac ion channels (e.g., hERG, Navl.5, Cavl.2).

General Protocol:

o Cell Preparation: Use of heterologous expression systems (e.g., HEK293 or CHO cells)
stably transfected with the specific human HCN isoform (e.g., HCN4) or other cardiac ion
channels. Alternatively, primary cardiomyocytes isolated from the sinoatrial node of animal
models (e.g., rabbits, mice) can be used.

e Recording Configuration: Whole-cell patch-clamp configuration is typically used to record the
total current from the entire cell membrane.

e Solutions:

o External Solution (Bath): Contains physiological concentrations of ions (e.g., NaCl, KCI,
CaCl2, MgCI2, HEPES, glucose) to mimic the extracellular environment.

o Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., K-
gluconate, KCI, MgClI2, HEPES, EGTA, ATP, GTP).

» Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied.
For example, from a holding potential of -40 mV, apply hyperpolarizing steps in increments
(e.g., from -50 mV to -140 mV) for a duration sufficient to allow for channel activation (e.g., 2-
3 seconds).

» Data Acquisition and Analysis: Record the current responses before and after the application
of varying concentrations of YM758. The percentage of current inhibition at each
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concentration is calculated to generate a concentration-response curve and determine the
IC50 value.

o Selectivity Profiling: Repeat the experiment using cells expressing other key cardiac ion
channels (hERG, Nav1.5, Cav1.2) with appropriate voltage protocols for each channel to
determine the IC50 values for off-target effects.

The following diagram illustrates a typical experimental workflow for in vitro ion channel
screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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